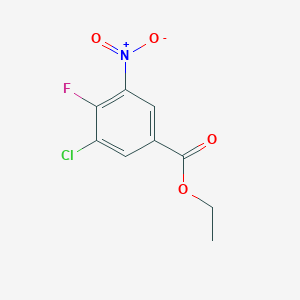
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)ethanone is an interesting synthetic organic compound with intriguing pharmacological potential. This compound possesses a quinoline core structure linked to an imidazole ring through a thioethanone bridge. Such complex structures often endow molecules with diverse biochemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)ethanone typically involves multi-step procedures.
Starting Materials: : The synthesis starts with commercially available or easily synthesized precursors such as 3,4-dihydroquinoline, 3-methoxyphenylimidazole, and appropriate thioesters.
Reaction Conditions: : The initial step often involves the formation of an imidazolylthioester intermediate under reflux conditions in an anhydrous solvent like dichloromethane, catalyzed by a strong acid such as sulfuric acid or a base such as potassium carbonate.
Coupling: : The intermediate is then coupled with 3,4-dihydroquinoline under similar conditions with added catalytic agents, often palladium or nickel complexes, to facilitate the coupling reaction.
Industrial Production Methods
For large-scale production, methods may be optimized to improve yield and reduce costs:
Catalyst Recycling: : Efficient recycling of palladium or nickel catalysts can be implemented.
Continuous Flow Reactors: : These reactors allow for the continuous addition of reactants and withdrawal of products, increasing the throughput and consistency of product quality.
Análisis De Reacciones Químicas
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)ethanone undergoes several types of chemical reactions:
Oxidation
Conditions: : Typically involves oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products: : Oxidized forms of quinoline and imidazole rings.
Reduction
Conditions: : Utilizes reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: : Reduced forms with saturated rings or removal of the thio group.
Substitution
Conditions: : Takes place in the presence of nucleophiles or electrophiles under mild to moderate conditions.
Major Products: : Substituted products where either the methoxy group or the thioether linkage is replaced.
Aplicaciones Científicas De Investigación
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)ethanone has found applications across various fields:
Chemistry: : Used as a ligand in coordination chemistry due to its ability to chelate metals.
Biology: : Acts as a molecular probe in studying receptor-ligand interactions.
Medicine: : Explored for potential pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.
Industry: : Employed in the synthesis of advanced materials and catalysts.
Mecanismo De Acción
The precise mechanism of action for this compound varies depending on its application. common mechanisms include:
Molecular Targets: : Interaction with specific proteins or receptors such as enzyme active sites or cellular receptors.
Pathways Involved: : Modulating signal transduction pathways, inhibiting enzyme activity, or altering gene expression.
Comparación Con Compuestos Similares
Similar Compounds
1-(3,4-dihydroquinolin-1(2H)-yl)-2-phenylethanone: : Lacks the imidazole ring but shares the quinoline structure.
2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)ethanone: : Lacks the quinoline structure but contains the imidazole and thioether linkage.
Uniqueness
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)ethanone stands out due to:
Structural Complexity: : Incorporates both quinoline and imidazole moieties, offering a wide array of chemical reactivity.
Versatility: : Broad spectrum of applications across different scientific fields.
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-26-18-9-4-8-17(14-18)23-13-11-22-21(23)27-15-20(25)24-12-5-7-16-6-2-3-10-19(16)24/h2-4,6,8-11,13-14H,5,7,12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPXZQCXOLPDDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CN=C2SCC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-[(1E)-prop-1-en-1-yl]pyrrolidine-3-carboxylic acid](/img/structure/B2713493.png)


![1-(3,4-Dimethoxyphenyl)-3-(6-(methylthio)benzo[d]thiazol-2-yl)urea](/img/structure/B2713502.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2713503.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cyclohex-3-enecarboxamide](/img/structure/B2713506.png)


![7-Chloro-1-(3-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2713510.png)
![2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2713512.png)
![2-[9-(3-METHOXYPHENYL)-1-METHYL-2,4-DIOXO-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURIN-3-YL]ACETAMIDE](/img/structure/B2713514.png)


